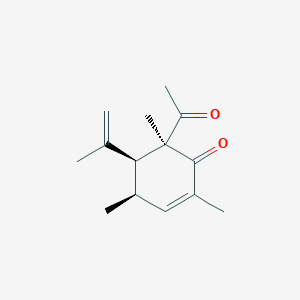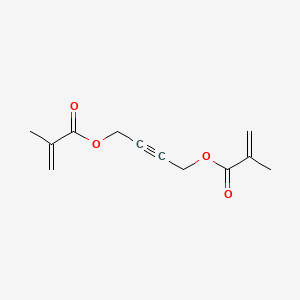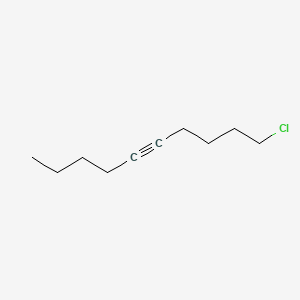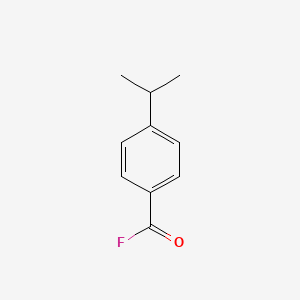![molecular formula C15H21N3O4S B13798769 (5R,6S)-6-(1-hydroxyethyl)-3-((S)-1-(1-iminoethyl)pyrrolidin-3-ylthio)-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B13798769.png)
(5R,6S)-6-(1-hydroxyethyl)-3-((S)-1-(1-iminoethyl)pyrrolidin-3-ylthio)-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Panipenem is a carbapenem antibiotic that has been used primarily in Japan since the 1990s. It is known for its broad-spectrum antibacterial activity and is often used in combination with betamipron to reduce nephrotoxicity . Carbapenems, including panipenem, are unique among β-lactams due to their resistance to hydrolysis by most β-lactamases .
Preparation Methods
The preparation of panipenem involves several synthetic steps. Initially, methyl acetoacetate and p-nitrobenzyl alcohol are used as raw materials to prepare the panipenem parent nucleus through a series of reactions: ester exchange, diazo reaction, enolization, substitution, hydrolysis, and ring-closing . The side chain is prepared using (3R)-3-hydroxy-pyrrolidine hydrochloride and nitrobenzyl chroformate ester through amidation, sulfonylation, nucleophilic substitution, and saponification . Finally, the parent nucleus and side chain are joined by condensation, followed by catalytic hydrolysis and imidization to obtain panipenem .
Chemical Reactions Analysis
Panipenem undergoes various chemical reactions, including isomerization and degradation. In aqueous solutions, it can isomerize between Z-form and E-form, with the rates affected by pH . The degradation of panipenem follows pseudo-first-order kinetics, with the rate influenced by the initial concentration and pH of the solution . Common reagents used in these reactions include 2-(N-Morpholino) ethanesulfonic acid and 3-(N-Morpholino) propanesulfonic acid . Major products formed from these reactions include different isomers and degradation products.
Scientific Research Applications
Panipenem has been extensively studied for its antibacterial properties. It is effective against a wide range of Gram-positive and Gram-negative bacteria, making it a valuable antibiotic for treating severe infections . In addition to its use in medicine, panipenem has been studied for its role in combating antibiotic resistance. Research has shown that it can inhibit β-lactamases, enzymes that many bacteria produce to resist β-lactam antibiotics . This makes panipenem a critical component in the fight against multidrug-resistant bacterial infections .
Mechanism of Action
Once inside, it acylates penicillin-binding proteins, which are essential for bacterial cell wall synthesis . This action disrupts the cell wall synthesis, leading to bacterial cell death. Betamipron, often combined with panipenem, inhibits the renal uptake of panipenem, reducing its nephrotoxicity .
Comparison with Similar Compounds
Panipenem is part of the carbapenem family, which includes other antibiotics such as imipenem-cilastatin, meropenem, ertapenem, doripenem, and biapenem . Compared to these compounds, panipenem is unique in its combination with betamipron to reduce nephrotoxicity . While all carbapenems share a broad spectrum of activity and resistance to β-lactamases, panipenem’s specific formulation offers a distinct advantage in terms of safety and efficacy .
Properties
Molecular Formula |
C15H21N3O4S |
|---|---|
Molecular Weight |
339.4 g/mol |
IUPAC Name |
(5R,6S)-3-[(3S)-1-ethanimidoylpyrrolidin-3-yl]sulfanyl-6-(1-hydroxyethyl)-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C15H21N3O4S/c1-7(19)12-10-5-11(13(15(21)22)18(10)14(12)20)23-9-3-4-17(6-9)8(2)16/h7,9-10,12,16,19H,3-6H2,1-2H3,(H,21,22)/t7?,9-,10+,12+/m0/s1 |
InChI Key |
TYMABNNERDVXID-MTGXGNTLSA-N |
Isomeric SMILES |
CC([C@@H]1[C@H]2CC(=C(N2C1=O)C(=O)O)S[C@H]3CCN(C3)C(=N)C)O |
Canonical SMILES |
CC(C1C2CC(=C(N2C1=O)C(=O)O)SC3CCN(C3)C(=N)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,5-Dichloro-2-[3-(3,5-dibromo-2-methoxyphenyl)prop-2-enoylcarbamothioylamino]benzoic acid](/img/structure/B13798686.png)
![Acetonitrile,[(1-azabicyclo[2.2.1]hept-3-ylideneamino)oxy]-](/img/structure/B13798688.png)
![(R)-3,3'-Bis[3,5-bis(tert-butyl)-4-methoxyphenyl]-[1,1'-binaphthalene]-2,2'-diol](/img/structure/B13798691.png)

![2-ethyl-3-[(Z)-2-ethynyloct-1-enyl]-2-methyloxirane](/img/structure/B13798709.png)




![4-Iodo-N-[3-(4-methyl-piperazin-1-YL)-propyl]-benzenesulfonamide dihydrochloride](/img/structure/B13798736.png)




